Cas no 1464-98-8 (Benzamide,N-2-propyn-1-yl-)

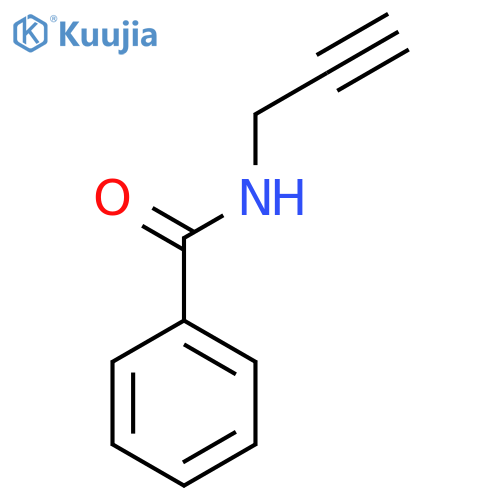

Benzamide,N-2-propyn-1-yl- structure

商品名:Benzamide,N-2-propyn-1-yl-

Benzamide,N-2-propyn-1-yl- 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-2-propyn-1-yl-

- Benzamide, N-2-propynyl- (7CI,8CI,9CI)

- N-prop-2-ynylbenzamide

- Benzamide, N-2-propynyl-

- Benzamidopropyne

- N-2-Propynylbenzamide

- N-prop-2-yn-1-ylbenzamide

- N-(Prop-2-yn-1-yl)benzamide

- N-(PROP-2-YN-1-YL)BENZAMIDE(WXC08335)

- EN300-624301

- AKOS008955921

- N-(2-Propynyl)benzamide

- BAA46498

- 1464-98-8

- Z52404005

- N-(2-Propyn-1-yl)benzamide

- MFCD00544213

- SCHEMBL885016

- GWISAVFRFTWMQK-UHFFFAOYSA-N

- DTXSID60163367

- AS-59148

- Benzamide, N-2-propyn-1-yl-

- N-(propargyl)-benzamide

- CS-0047046

- W16032

- N-2-Propyn-1-ylbenzamide

-

- MDL: MFCD00544213

- インチ: InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12)

- InChIKey: GWISAVFRFTWMQK-UHFFFAOYSA-N

- ほほえんだ: C(NC(=O)C1C=CC=CC=1)C#C

計算された属性

- せいみつぶんしりょう: 159.06847

- どういたいしつりょう: 159.068414

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.086

- ふってん: 342.1°Cat760mmHg

- フラッシュポイント: 200.2°C

- 屈折率: 1.553

- PSA: 29.1

Benzamide,N-2-propyn-1-yl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB510581-1 g |

N-(Prop-2-yn-1-yl)benzamide |

1464-98-8 | 1g |

€283.00 | 2022-03-01 | ||

| eNovation Chemicals LLC | D768249-1g |

Benzamide, N-2-propyn-1-yl- |

1464-98-8 | 95% | 1g |

$285 | 2024-06-08 | |

| Enamine | EN300-624301-0.05g |

N-(prop-2-yn-1-yl)benzamide |

1464-98-8 | 95.0% | 0.05g |

$35.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D768249-250mg |

Benzamide, N-2-propyn-1-yl- |

1464-98-8 | 95% | 250mg |

$150 | 2024-06-08 | |

| Enamine | EN300-624301-0.1g |

N-(prop-2-yn-1-yl)benzamide |

1464-98-8 | 95.0% | 0.1g |

$51.0 | 2025-03-21 | |

| abcr | AB510581-1g |

N-(Prop-2-yn-1-yl)benzamide; . |

1464-98-8 | 1g |

€283.00 | 2024-08-02 | ||

| abcr | AB510581-250mg |

N-(Prop-2-yn-1-yl)benzamide; . |

1464-98-8 | 250mg |

€175.00 | 2024-08-02 | ||

| 1PlusChem | 1P001EFN-1g |

Benzamide, N-2-propyn-1-yl- |

1464-98-8 | 95% | 1g |

$233.00 | 2025-02-19 | |

| A2B Chem LLC | AA64563-250mg |

N-(Prop-2-yn-1-yl)benzamide |

1464-98-8 | 97% | 250mg |

$89.00 | 2024-04-20 | |

| A2B Chem LLC | AA64563-100mg |

N-(Prop-2-yn-1-yl)benzamide |

1464-98-8 | 97% | 100mg |

$53.00 | 2024-04-20 |

Benzamide,N-2-propyn-1-yl- 関連文献

-

Philipp Veit,Carla Volkert,Christoph F?rster,Vadim Ksenofontov,Steffen Schlicher,Matthias Bauer,Katja Heinze Chem. Commun. 2019 55 4615

-

Axel Straube,Peter Coburger,Luis Dütsch,Evamarie Hey-Hawkins Chem. Sci. 2020 11 10657

-

Stephan Hohloch,Lisa Suntrup,Biprajit Sarkar Inorg. Chem. Front. 2016 3 67

-

Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068

-

Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087

1464-98-8 (Benzamide,N-2-propyn-1-yl-) 関連製品

- 26819-07-8(N-Ethyl-m-toluamide)

- 1485-70-7(N-Benzylbenzamide)

- 614-17-5(Benzamide, N-ethyl-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1464-98-8)Benzamide,N-2-propyn-1-yl-

清らかである:99%

はかる:1g

価格 ($):268.0